2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole ring separately. The fluorophenyl sulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these steps include sulfonyl chlorides, azides, and various catalysts to facilitate the formation of the triazole ring via click chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the sulfonylation and triazole formation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Triazole derivatives: Compounds with a triazole ring are often used in medicinal chemistry for their ability to interact with biological targets.
Fluorophenyl sulfonyl compounds: These compounds are known for their stability and reactivity, making them useful in various chemical applications.
Uniqueness
2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to the combination of its structural features, which confer specific biological activity and chemical reactivity. This makes it a valuable compound for research and development in multiple fields.
Biological Activity
2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a synthetic compound that integrates a triazole ring with a pyrrolidine and sulfonyl moiety. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described as having:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances solubility and biological interaction.
- Sulfonyl Group : Known for its role in enhancing the reactivity and biological activity of compounds.
- Triazole Ring : A heterocyclic structure that has been widely studied for its antimicrobial and anticancer properties.
Anticancer Potential
Research indicates that triazole-containing compounds exhibit significant anticancer activities. For instance, derivatives of triazoles have shown promising results against various cancer cell lines, including:
- HCT116 : IC50 values reported at 0.43 µM for triazole derivatives compared to 4.93 µM for standard treatments like Melampomagnolide B .
- Mechanism of Action : Triazoles have been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The modification of the triazole structure can enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.
Case Studies
- Study on HCT116 Cells :
- In Vivo Studies :
Data Table: Biological Activities of Similar Compounds
Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Mechanism |
---|---|---|---|
Triazole Derivative 1 | 1,2,3-Triazole with pyrrolidine | 0.43 (HCT116) | Induces apoptosis via ROS |
Triazole Derivative 2 | Sulfonamide-linked triazole | 5.19 (HCT116) | Inhibits proliferation and induces ferroptosis |
Triazole Derivative 3 | Aryl-substituted triazole | 4.44 (MCF-7) | Alters cell cycle dynamics |
Synthesis and Modification
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Cyclization reactions with appropriate precursors.
- Sulfonylation : Introduction of the sulfonyl group onto the aromatic ring.
- Triazole Formation : Utilizing Huisgen 1,3-dipolar cycloaddition to create the triazole structure.
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-10-2-1-3-12(8-10)20(18,19)16-7-4-11(9-16)17-14-5-6-15-17/h1-3,5-6,8,11H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCISXHQFAYIDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.